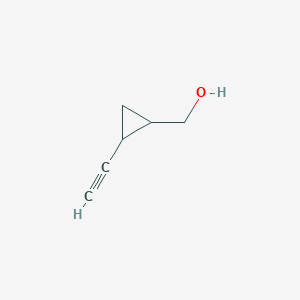
(2-乙炔基环丙基)甲醇
描述
(2-Ethynylcyclopropyl)methanol, also known as ECPM, is a cyclic alcohol. It has a molecular formula of C6H8O and an average mass of 96.13 g/mol.
Molecular Structure Analysis
The molecular structure of (2-Ethynylcyclopropyl)methanol consists of a cyclopropyl ring with an ethynyl (C≡C-H) group and a methanol (CH2OH) group attached . The exact 3D conformer is not provided in the search results.
科学研究应用
基因克隆和表达研究
(2-乙炔基环丙基)甲醇可用于基因克隆和表达研究。它是制备质粒DNA的关键成分,质粒DNA是克隆、转移和操纵基因的基础。 该化合物可参与合成各种尺寸的质粒,从微量制备到巨量制备,具体取决于特定研究应用所需的数量和质量 .
CO2的催化转化
该化合物在CO2催化转化为甲醇的过程中发挥作用,这是一个对碳捕获和利用策略至关重要的过程。 它可用于热催化,热催化具有更大的处理能力,是未来大规模工业应用的有前景技术 .
纳米技术和纳米粒子合成
在纳米技术领域,(2-乙炔基环丙基)甲醇可用于金属纳米粒子的绿色合成。这些纳米粒子在农业、环境科学和医药领域都有应用。 该化合物可能在合成过程中充当还原剂或稳定剂 .
节能应用
该化合物可能用于开发用于节能应用的纳米材料。 例如,它可能参与合成能够最大化传热效率或提高水处理膜抗生物污染性能的纳米材料 .
作用机制
Biochemical Pathways
The biochemical pathways affected by (2-Ethynylcyclopropyl)methanol are currently unknown. It’s worth noting that compounds similar to (2-ethynylcyclopropyl)methanol, such as ethanol and methanol, are known to be involved in various metabolic pathways . For instance, ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .
Pharmacokinetics
The pharmacokinetics of (2-Ethynylcyclopropyl)methanol, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. It’s worth noting that the pharmacokinetics of similar compounds, such as ethanol and methanol, have been extensively studied .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. The specific environmental factors influencing the action of (2-ethynylcyclopropyl)methanol are currently unknown .
生化分析
Biochemical Properties
(2-Ethynylcyclopropyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450s, which are involved in the oxidation of organic substances. The interaction between (2-Ethynylcyclopropyl)methanol and cytochrome P450s involves the binding of the compound to the enzyme’s active site, leading to the oxidation of the ethynyl group. This interaction is crucial for understanding the metabolic pathways and potential therapeutic applications of (2-Ethynylcyclopropyl)methanol .
Cellular Effects
The effects of (2-Ethynylcyclopropyl)methanol on various types of cells and cellular processes have been studied extensively. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Ethynylcyclopropyl)methanol can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it has been observed to affect cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of (2-Ethynylcyclopropyl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, (2-Ethynylcyclopropyl)methanol binds to specific enzymes, such as cytochrome P450s, leading to the inhibition or activation of these enzymes. This binding interaction results in the modulation of enzymatic activity and subsequent changes in metabolic pathways. Furthermore, (2-Ethynylcyclopropyl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Ethynylcyclopropyl)methanol have been observed to change over time. Studies have shown that the stability and degradation of (2-Ethynylcyclopropyl)methanol can impact its long-term effects on cellular function. For example, the compound may undergo degradation over time, leading to a decrease in its efficacy and potency. Additionally, long-term exposure to (2-Ethynylcyclopropyl)methanol has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of (2-Ethynylcyclopropyl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, (2-Ethynylcyclopropyl)methanol can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
(2-Ethynylcyclopropyl)methanol is involved in various metabolic pathways, including those related to methanol metabolism. The compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the oxidation of methanol to formaldehyde and formic acid. These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting overall metabolic processes .
Transport and Distribution
The transport and distribution of (2-Ethynylcyclopropyl)methanol within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, (2-Ethynylcyclopropyl)methanol can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for understanding the pharmacokinetics and biodistribution of (2-Ethynylcyclopropyl)methanol .
Subcellular Localization
The subcellular localization of (2-Ethynylcyclopropyl)methanol plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, (2-Ethynylcyclopropyl)methanol may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of (2-Ethynylcyclopropyl)methanol is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
(2-ethynylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-5-3-6(5)4-7/h1,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCMEHIFVXSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)

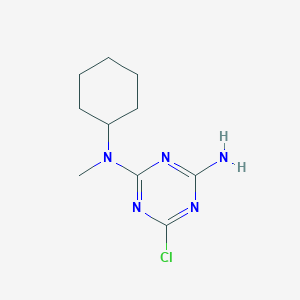
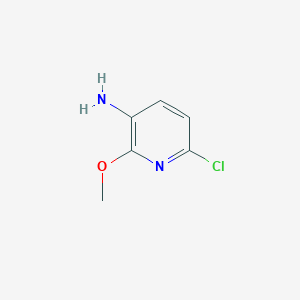
![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)
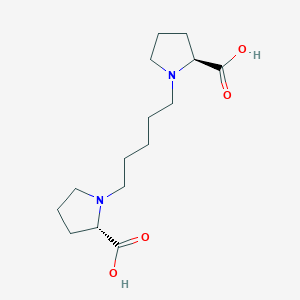
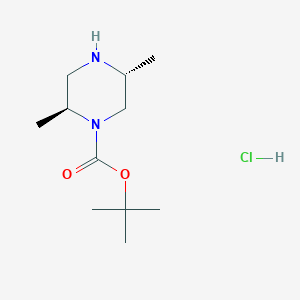

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)
